

TED-347: A Comparative Guide to its Selectivity for TEAD Isoforms

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Compound of Interest

Compound Name: TED-347
Cat. No.: B15544150

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This guide provides a comparative analysis of **TED-347**, a covalent inhibitor of the YAP-TEAD protein-protein interaction, and its selectivity for the four different TEAD isoforms (TEAD1, TEAD2, TEAD3, and TEAD4). Understanding the isoform selectivity of TEAD inhibitors is crucial for the development of targeted therapies that modulate the Hippo signaling pathway, which is frequently dysregulated in various cancers. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathway and experimental workflows.

Comparative Selectivity of TEAD Inhibitors

While specific biochemical IC₅₀ values for **TED-347** against all four TEAD isoforms are not readily available in the public domain, existing literature describes it as a pan-TEAD inhibitor. It covalently binds to Cys-367 in the central pocket of TEAD4 and has been shown to inhibit TEAD2 with similar efficacy.^[1] The broader characterization suggests that like other inhibitors targeting the conserved palmitoylation pocket, **TED-347** likely acts on multiple TEAD isoforms.^{[2][3]}

To provide a comprehensive landscape, the following table compares the selectivity profiles of **TED-347** with other notable TEAD inhibitors.

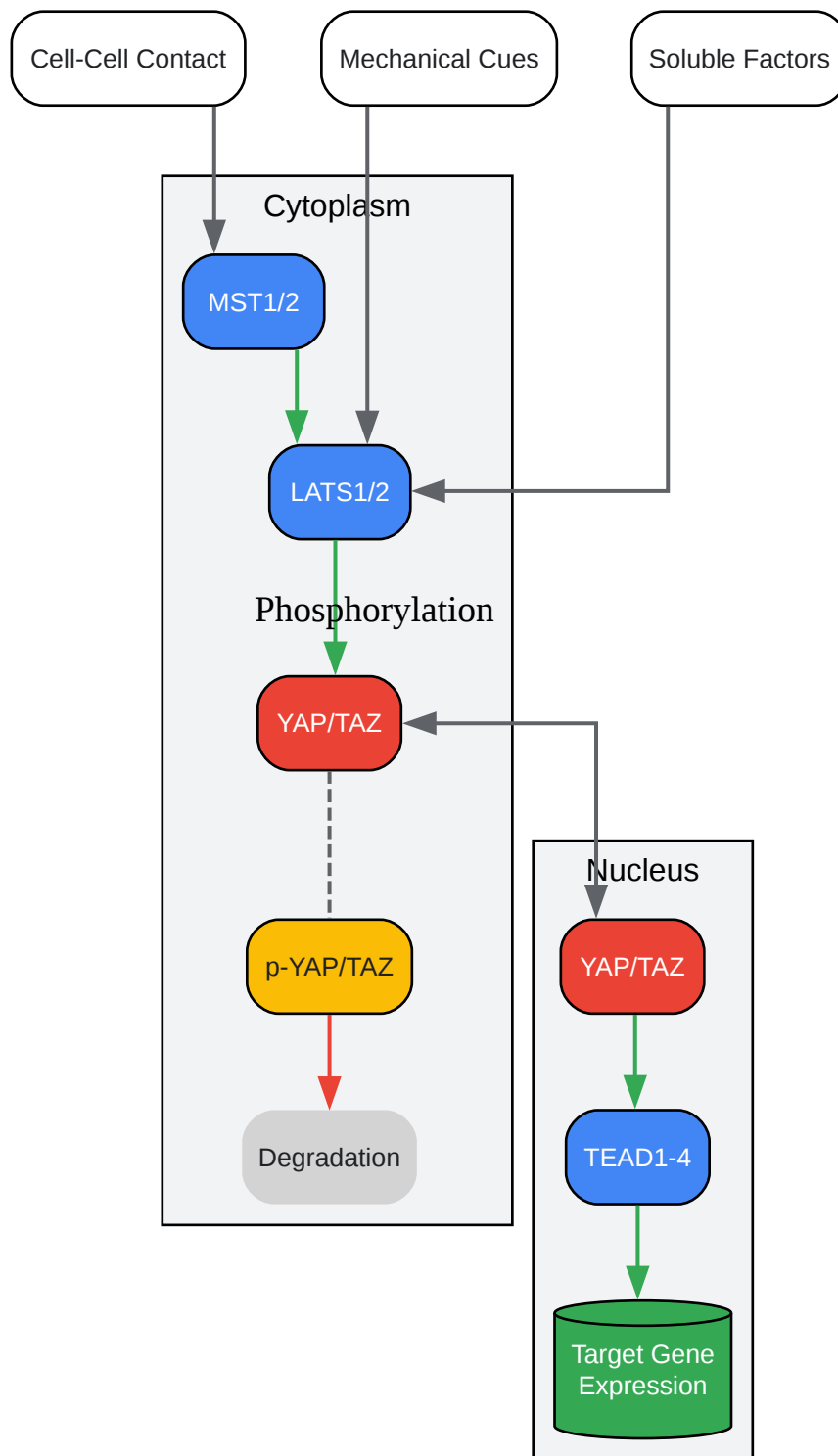
Inhibitor	Target Profile	TEAD1 IC50 (nM)	TEAD2 IC50 (nM)	TEAD3 IC50 (nM)	TEAD4 IC50 (nM)	Key Characteristics
TED-347	Pan-TEAD (inferred)	N/A	N/A	N/A	EC50: 5,900 (PPI)	Covalent and allosteric inhibitor of the YAP-TEAD interaction. [1] [4]
K-975	Pan-TEAD	N/A	N/A	N/A	N/A	Potent, selective, and orally active covalent inhibitor.
ISM-6331	Pan-TEAD	300	600	100	200	Potent, selective, and non-covalent pan-TEAD inhibitor.
VT103	TEAD1-selective	1.02 (YAP reporter)	No inhibition	No inhibition	No inhibition	Orally active and selective TEAD1 protein palmitoylation inhibitor.
DC-TEAD3in03	TEAD3-selective	>20,000	>20,000	160	>20,000	Potent, selective, and covalent

TEAD3
inhibitor.

N/A: Data not publicly available.

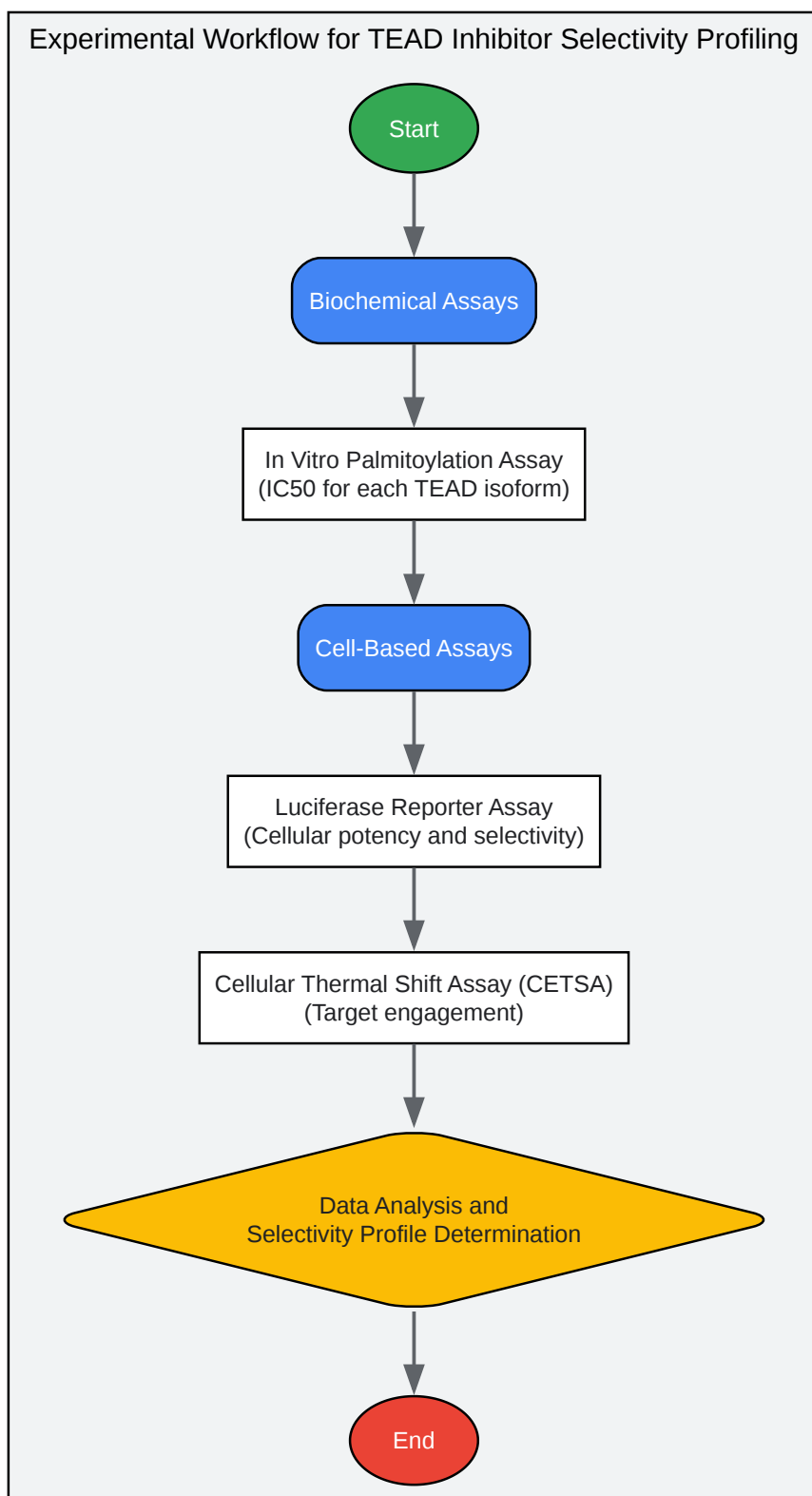
Signaling Pathway and Experimental Workflows

To visualize the biological context and the methods used to assess TEAD inhibitor selectivity, the following diagrams have been generated.



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Figure 1: The Hippo Signaling Pathway.



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Figure 2: Experimental workflow for TEAD inhibitor characterization.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of TEAD inhibitors. Below are representative protocols for key experiments used to determine TEAD isoform selectivity.

In Vitro TEAD Palmitoylation Assay

This biochemical assay measures the ability of an inhibitor to block the auto-palmitoylation of individual TEAD isoforms.

Materials:

- Recombinant human TEAD1, TEAD2, TEAD3, and TEAD4 proteins (YAP-binding domain)
- Palmitoyl-CoA
- Alkyne-palmitoyl-CoA
- Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
- Test inhibitor (e.g., **TED-347**) dissolved in DMSO
- Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)
- Streptavidin-HRP conjugate
- SDS-PAGE gels and Western blotting reagents

Procedure:

- Prepare serial dilutions of the test inhibitor in assay buffer.
- In a microplate, incubate each recombinant TEAD isoform with varying concentrations of the inhibitor or DMSO (vehicle control) for a specified time (e.g., 30 minutes at room temperature).
- Initiate the palmitoylation reaction by adding alkyne-palmitoyl-CoA to each well.

- Incubate the reaction for a defined period (e.g., 1 hour at 37°C).
- Stop the reaction by adding SDS-PAGE loading buffer.
- Perform click chemistry to attach a reporter tag (e.g., biotin) to the incorporated alkyne-palmitate.
- Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with streptavidin-HRP to detect palmitoylated TEAD.
- Quantify the band intensities to determine the IC50 value for each TEAD isoform.

TEAD Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of TEAD in the presence of an inhibitor.

Materials:

- Mammalian cell line (e.g., HEK293T, MCF7)
- Cell culture medium and supplements
- TEAD-responsive luciferase reporter plasmid (e.g., containing tandem GT1C elements)
- Constitutively active Renilla luciferase plasmid (for normalization)
- Plasmids expressing individual TEAD isoforms and YAP/TAZ
- Transfection reagent
- Test inhibitor dissolved in DMSO
- Dual-luciferase reporter assay system

Procedure:

- Seed cells in a 96-well plate and allow them to attach overnight.

- Co-transfect the cells with the TEAD-responsive firefly luciferase reporter, the Renilla luciferase control plasmid, and plasmids for the specific TEAD isoform and YAP/TAZ.
- After 24-48 hours, treat the cells with serial dilutions of the test inhibitor or DMSO.
- Incubate for an additional 24 hours.
- Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
- Normalize the firefly luciferase activity to the Renilla luciferase activity.
- Calculate the IC50 value, representing the concentration at which the inhibitor reduces TEAD transcriptional activity by 50%.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement of an inhibitor with TEAD isoforms in a cellular context.

Materials:

- Mammalian cell line expressing the TEAD isoform(s) of interest
- Cell culture medium
- Test inhibitor dissolved in DMSO
- PBS with protease inhibitors
- PCR tubes or 96-well PCR plates
- Thermal cycler
- Lysis buffer
- Antibodies specific to each TEAD isoform
- SDS-PAGE and Western blotting reagents

Procedure:

- Culture cells to 80-90% confluency.
- Treat the cells with the test inhibitor or DMSO (vehicle control) at a desired concentration for a specific duration (e.g., 1-2 hours) in the cell culture incubator.
- Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
- Aliquot the cell suspension into PCR tubes.
- Heat the samples to a range of temperatures in a thermal cycler for a short period (e.g., 3 minutes).
- Cool the samples and lyse the cells (e.g., by freeze-thaw cycles or with lysis buffer).
- Centrifuge the lysates at high speed to pellet aggregated proteins.
- Collect the supernatant containing the soluble protein fraction.
- Analyze the amount of soluble TEAD protein in each sample by Western blotting using isoform-specific antibodies.
- A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

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